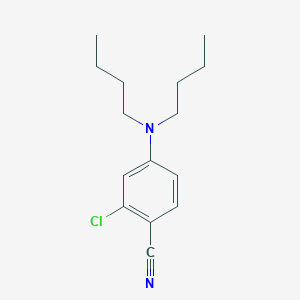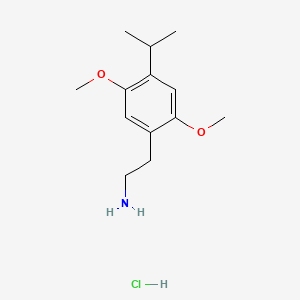
2C-iP Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2C-iP Hydrochloride, also known as 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, is a potent and long-acting psychedelic phenethylamine. It belongs to the 2C family of compounds, which are known for their psychoactive properties. This compound was first synthesized by Dmitri Ger and has been sold online as a designer drug . It is a structural analog of 2C-P and is known for its relatively high potency and extended duration of action.
準備方法
The synthesis of 2C-iP Hydrochloride involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:
Formation of the aromatic ring:
Introduction of the isopropyl group: The isopropyl group is introduced at the 4 position of the aromatic ring through a Friedel-Crafts alkylation reaction.
Formation of the ethanamine side chain: The ethanamine side chain is then attached to the aromatic ring through a series of reactions, including reduction and substitution reactions.
Formation of the hydrochloride salt: Finally, the free base of 2C-iP is converted to its hydrochloride salt form by reacting it with hydrochloric acid
化学反応の分析
2C-iP Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring, where different substituents can replace the existing functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2C-iP Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenethylamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a tool for understanding the mechanisms of psychedelic substances.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
作用機序
The mechanism of action of 2C-iP Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to mediate the psychedelic effects of many phenethylamine compounds. By binding to this receptor, this compound alters the normal signaling pathways, leading to changes in perception, mood, and cognition. The compound may also interact with other serotonin receptors, such as 5-HT2C, contributing to its overall effects .
類似化合物との比較
2C-iP Hydrochloride is similar to other compounds in the 2C family, such as 2C-P, 2C-B, and 2C-E. it is unique in its specific chemical structure, which includes an isopropyl group at the 4 position of the aromatic ring. This structural difference contributes to its distinct pharmacological profile and potency. Compared to 2C-P, this compound is reported to have a longer duration of action and a higher potency .
Similar compounds include:
2C-P: 2-(4-propyl-2,5-dimethoxyphenyl)ethan-1-amine
2C-B: 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine
These compounds share a common phenethylamine backbone but differ in their substituents, leading to variations in their effects and potency.
特性
分子式 |
C13H22ClNO2 |
|---|---|
分子量 |
259.77 g/mol |
IUPAC名 |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4;/h7-9H,5-6,14H2,1-4H3;1H |
InChIキー |
DMSATCVJCSZCCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CCN)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



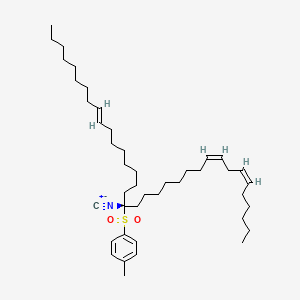
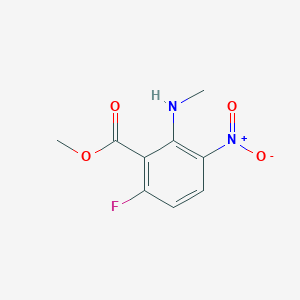

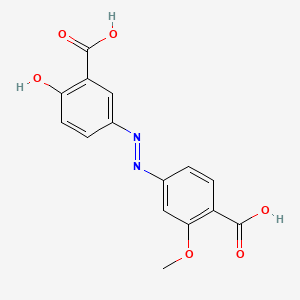

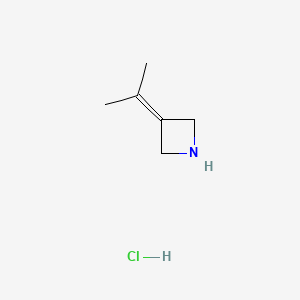
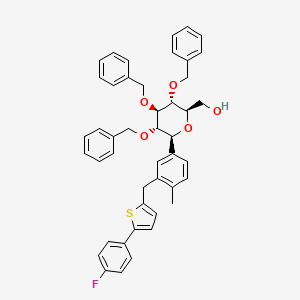
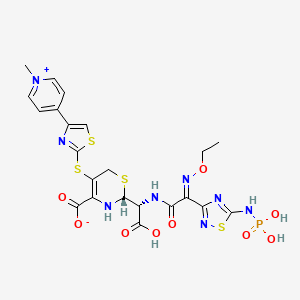
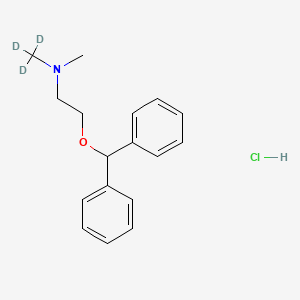
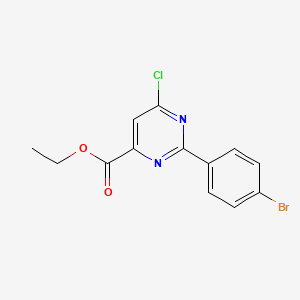
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)

